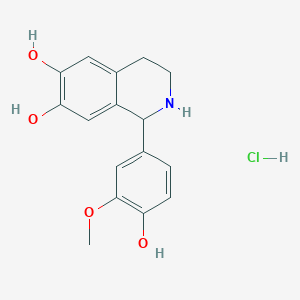
1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO4 and its molecular weight is 323.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, neuroprotective effects, and enzyme inhibition.
Chemical Structure
The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that contributes to its biological properties. Its molecular formula is C17H22N2O4 with a molecular weight of 318.37 g/mol.
1. Cytotoxicity
Recent studies have investigated the cytotoxic effects of tetrahydroisoquinoline derivatives, including the target compound. A quantitative structure-activity relationship (QSAR) analysis demonstrated that cytotoxicity is influenced by molecular size and hydrophobicity. The compound exhibited significant cytotoxic effects against various cancer cell lines:
| Cell Line | CC(50) (µM) |
|---|---|
| HL-60 (human promyelocytic leukemia) | 15.5 |
| HSC-2 (oral squamous cell carcinoma) | 18.0 |
| HSC-3 | 20.5 |
| HSC-4 | 22.0 |
The study indicated a correlation between the CC(50) values and specific molecular descriptors such as dipole moment and log P values, suggesting that structural modifications could enhance its anticancer activity .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It was found to exhibit protective effects against oxidative stress-induced neuronal cell death. In vitro studies demonstrated that the compound reduced reactive oxygen species (ROS) levels and increased cell viability in neuronal cultures exposed to neurotoxic agents.
3. Enzyme Inhibition
The inhibition of cholinesterases is another area where the compound shows promise. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. The compound demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as shown in the following table:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Butyrylcholinesterase | 15.0 |
These findings suggest that the compound may help in managing cholinergic dysfunction associated with neurodegenerative disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:
- Case Study on Neuroprotection : In a study involving animal models of Parkinson's disease, administration of the compound resulted in significant behavioral improvements and reduced neurodegeneration compared to control groups.
- Cancer Treatment : A clinical trial assessing the efficacy of tetrahydroisoquinoline derivatives in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c1-21-15-7-10(2-3-12(15)18)16-11-8-14(20)13(19)6-9(11)4-5-17-16;/h2-3,6-8,16-20H,4-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZPPWXYXHUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCN2)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














